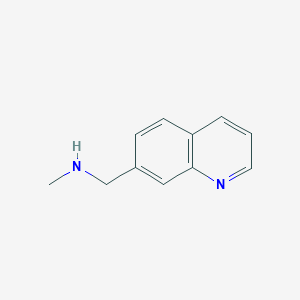

N-methyl-1-quinolin-7-ylmethanamine

Description

N-Methyl-1-(quinolin-7-yl)methanamine is a quinoline-derived methanamine featuring a methyl group on the amine nitrogen and a quinoline aromatic system substituted at the 7-position.

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

N-methyl-1-quinolin-7-ylmethanamine |

InChI |

InChI=1S/C11H12N2/c1-12-8-9-4-5-10-3-2-6-13-11(10)7-9/h2-7,12H,8H2,1H3 |

InChI Key |

YQMQUKHWTGOTRV-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC2=C(C=CC=N2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Quinoline-7-carbaldehyde

One effective method involves the reductive amination of 2-phenylquinoline-7-carbaldehyde with methylamine or related amine sources under controlled conditions:

Procedure : Quinoline-7-carbaldehyde is dissolved in an appropriate solvent such as tetrahydrofuran (THF) and cooled to around 5 °C under nitrogen atmosphere. A base such as sodium salt of hexamethyldisilazane in THF is added to facilitate imine formation. Subsequently, the amine source is introduced, and the mixture is stirred to allow imine formation followed by reduction to the corresponding amine.

Reaction Conditions : Atmospheric pressure is sufficient, though variations in pressure can be applied. Equimolar or slightly excess amounts of reagents may be used to optimize yield.

Advantages : This method allows selective introduction of the amine group and can be adapted for various substituted quinolines.

Catalytic Reductive N-Methylation Using Methanol

A more recent and efficient approach is the one-pot catalytic reductive N-methylation of quinolines using methanol as both the hydrogen and methyl source:

Catalyst : Pt-SnOx supported on Al2O3 (Pt-SnOx/Al2O3) has been demonstrated to catalyze the transformation effectively.

Mechanism : The process involves three tandem steps: dehydrogenation of methanol, reduction of quinoline to 1,2,3,4-tetrahydroquinoline, and subsequent N-methylation to yield N-methylated tetrahydroquinolines.

Conditions : The reaction is typically carried out at 130 °C without the need for additional bases or additives.

Benefits : This method is clean, efficient, and sustainable, using methanol as a green reagent source.

Functional Group Transformations from 7-Aminoquinoline Derivatives

Starting from 7-aminoquinoline, methylation of the amine nitrogen can be achieved via classical methylating agents:

Methylation Agents : Dimethyl sulfate or methyl iodide can be used to methylate the amine group under basic conditions.

Procedure : The 7-aminoquinoline is dissolved in a suitable solvent, treated with a methylating agent, and the reaction mixture is stirred under reflux or room temperature depending on the reagent and substrate stability.

Purification : The product is isolated by extraction and recrystallization, yielding N-methyl-1-quinolin-7-ylmethanamine.

Spectroscopic Characterization : Products from these methods are typically characterized by ^1H-NMR, ^13C-NMR, IR spectroscopy, and mass spectrometry to confirm the methylation and quinoline substitution pattern.

Yields and Purity : Reported yields vary depending on the method and scale, with catalytic reductive N-methylation often providing higher yields and cleaner products due to fewer side reactions.

Mechanistic Insights : The catalytic method’s rate-determining step is methanol dehydrogenation, which is facilitated by the SnO modification of the Pt catalyst, enhancing both activity and selectivity.

The preparation of N-methyl-1-quinolin-7-ylmethanamine can be achieved through multiple synthetic routes. Reductive amination of quinoline-7-carbaldehyde offers a direct approach to install the amine, while catalytic reductive N-methylation using methanol and Pt-SnOx/Al2O3 catalyst provides a sustainable and efficient one-pot method. Classical methylation of 7-aminoquinoline remains a viable route but involves more hazardous reagents. Selection of method depends on desired scale, available starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(quinolin-7-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-1-(quinolin-7-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(quinolin-7-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methanamine Derivatives

Key Findings:

Impact of Aromatic System: Quinoline vs. Indole/Naphthalene: Quinoline’s nitrogen heterocycle enhances polarity and hydrogen-bonding capacity compared to naphthalene or benzene derivatives. This may improve solubility in polar solvents and interactions with biological targets . Indole Derivatives (e.g., 7-Methyl DMT): The indole system in 7-methyl DMT confers strong psychoactive properties due to serotonin receptor binding, suggesting that quinolin-7-yl methanamines might also target CNS pathways .

Substituent Position: Quinolin-2-yl vs. Quinolin-7-yl: The 2-position on quinoline is electronically distinct from the 7-position due to resonance effects. Analogs like N-methyl-1-(quinolin-2-yl)methanamine (similarity score: 0.93) are used in ligand design, implying that the 7-isomer could exhibit unique binding profiles .

Physicochemical Properties: Molecular Weight and Solubility: Smaller molecules like L-1-phenylethylamine (121.18 g/mol) exhibit higher water solubility (42 g/L) compared to bulkier quinoline derivatives, which may require formulation optimization for pharmaceutical use . Stability: Quinoline derivatives generally require storage at low temperatures (e.g., -20°C for 7-methyl DMT) to prevent degradation, a consideration for handling N-methyl-1-(quinolin-7-yl)methanamine .

Applications: Pharmaceutical Intermediates: Quinoline and indole derivatives are prominent in drug discovery. For example, ACE inhibitors () and psychoactive compounds () highlight the therapeutic relevance of aromatic methanamines .

Biological Activity

N-Methyl-1-quinolin-7-ylmethanamine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, highlighting its significance in the field of drug development.

Chemical Structure and Properties

N-Methyl-1-quinolin-7-ylmethanamine features a quinoline ring substituted with a methyl group and a methanamine functional group. Its molecular formula is C_{11}H_{12}N_{2}, and it has a molecular weight of approximately 176.23 g/mol. The compound's structure is critical as it influences its interaction with biological targets.

Anticancer Properties

Quinoline derivatives, including N-methyl-1-quinolin-7-ylmethanamine, have been extensively studied for their anticancer properties. Research indicates that quinoline compounds can inhibit cancer cell proliferation and induce apoptosis. For instance, a related quinoline derivative (compound 91b1) demonstrated significant anticancer effects in vitro and in vivo by downregulating the gene Lumican, which is associated with tumorigenesis and cancer cell migration .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Mechanism of Action | Target Gene | Effect on Tumor Size |

|---|---|---|---|

| 91b1 | Downregulates Lumican | Lumican | Significant reduction |

| N-methyl-1-quinolin-7-ylmethanamine | Potentially similar to 91b1 | TBD | TBD |

Enzyme Interaction Studies

N-Methyl-1-quinolin-7-ylmethanamine may act as a ligand in biochemical assays, aiding in the study of enzyme interactions. Its ability to bind with specific enzymes could lead to the development of new therapeutic agents targeting various diseases. The compound's interaction with proteins and nucleic acids suggests it could influence cell signaling pathways critical for cell proliferation and apoptosis.

Synthesis Methods

Several synthesis methods for N-methyl-1-quinolin-7-ylmethanamine have been reported. Common approaches include:

- Nucleophilic Substitution : Utilizing quinoline derivatives as substrates.

- Oxidation : Transforming the compound into quinoline N-oxide, which may exhibit different biological activities.

- Reduction : Producing tetrahydroquinoline derivatives that may have distinct pharmacological properties.

Comparative Analysis with Related Compounds

N-Methyl-1-quinolin-7-ylmethanamine shares structural similarities with other quinoline derivatives, which may exhibit varying biological activities based on their substitution patterns.

Table 2: Comparison of Quinoline Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-methylquinolin-2-methanamine | Quinoline ring at position 2 | Different biological activity profile |

| N-methylquinolin-5-methanamine | Quinoline ring at position 5 | Distinct pharmacological properties |

| N-methylquinolin-6-methanamine | Quinoline ring at position 6 | Variability in reactivity |

Case Studies and Research Findings

Recent studies have focused on the anticancer potential of quinoline derivatives, revealing promising results:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.